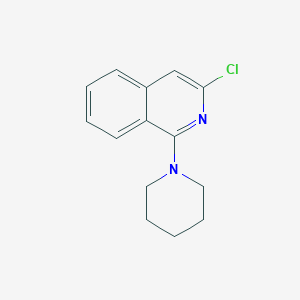

3-Chloro-1-piperidin-1-ylisoquinoline

Description

Properties

IUPAC Name |

3-chloro-1-piperidin-1-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c15-13-10-11-6-2-3-7-12(11)14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNMLVDFSGJXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Subsequent Amination

Step 1: Preparation of 3-Chloroisoquinoline Intermediate

The isoquinoline core can be selectively chlorinated at the 3-position using reagents such as phosphorus oxychloride (POCl₃) or other chlorinating agents. For instance, oxidation of 4-bromoisoquinoline with m-chloroperbenzoic acid followed by chlorination with POCl₃ yields a chlorinated isoquinoline intermediate suitable for further functionalization.

Step 2: Nucleophilic Substitution with Piperidine

The chlorinated isoquinoline intermediate is reacted with piperidine under basic conditions to substitute the chlorine atom with the piperidinyl group. Typical reaction conditions involve:

- Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)

- Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine

- Temperature: Ambient to reflux temperatures (20–120 °C)

- Time: Several hours (4–48 h depending on conditions)

For example, 1-chloroisoquinoline reacts with piperidine in DMF at 20 °C for 5 hours or at elevated temperatures to afford the desired 1-piperidinylisoquinoline derivative.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling method enables the formation of C–N bonds between aryl halides and amines with high efficiency and selectivity.

-

- Pd₂(dba)₃ as palladium source

- BINAP or dppf as ligands

- Bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄·H₂O)

-

- Solvents: Toluene, dioxane, or acetonitrile

- Temperature: Reflux (80–110 °C)

- Reaction time: 4–5 hours

-

3-chloroisoquinoline is coupled with piperidine or substituted piperidines under these catalytic conditions to yield 3-chloro-1-piperidin-1-ylisoquinoline derivatives with good yields.

| Method | Key Reagents/Conditions | Reaction Time | Temperature (°C) | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Halogenation + Nucleophilic Substitution | POCl₃ for chlorination; Piperidine; K₂CO₃; DMF | 5–48 h | 20–120 | 60–85 | Straightforward; requires halogenated intermediate |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 4–5 h | 80–110 | 70–90 | High selectivity; requires Pd catalyst |

Base Selection: Potassium carbonate and cesium carbonate are effective bases for promoting nucleophilic substitution and cross-coupling reactions, enhancing the reaction rate and yield.

Solvent Effects: Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitution by stabilizing the transition state and increasing solubility of reagents.

Temperature Influence: Elevated temperatures (80–120 °C) accelerate reaction kinetics but require careful control to avoid side reactions or decomposition.

Catalyst Loading: In Buchwald-Hartwig amination, catalyst loading and ligand choice critically affect the coupling efficiency and product purity.

Purification: Products are typically purified by silica gel chromatography using solvent systems like cyclohexane/dichloromethane/ethyl acetate mixtures to achieve high purity.

The preparation of 3-chloro-1-piperidin-1-ylisoquinoline predominantly involves the halogenation of the isoquinoline core followed by nucleophilic substitution with piperidine or palladium-catalyzed Buchwald-Hartwig amination. Both methods have been validated in the literature with detailed reaction conditions and yields. Choice of method depends on availability of starting materials, desired scale, and purity requirements. Optimization of base, solvent, temperature, and catalyst parameters is essential for maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-piperidin-1-ylisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the isoquinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (CH2Cl2).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure.

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that isoquinoline derivatives, including 3-Chloro-1-piperidin-1-ylisoquinoline, exhibit promising anticancer properties. A study demonstrated that compounds containing isoquinoline moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the compound has been shown to target specific pathways involved in tumor growth and metastasis .

Neuropharmacological Effects

The piperidine ring in 3-Chloro-1-piperidin-1-ylisoquinoline suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Preliminary studies indicate that this compound may influence mood regulation and cognitive functions, making it a candidate for further exploration in treating neurodegenerative diseases .

Agricultural Applications

Fungicidal Properties

3-Chloro-1-piperidin-1-ylisoquinoline has been investigated for its fungicidal activity. A patent describes its use as a component in fungicidal compositions effective against various phytopathogenic fungi. The compound's efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit spore germination, offering a potential solution for crop protection against fungal diseases .

Pesticidal Formulations

In addition to fungicidal applications, the compound is being explored as part of broader pesticidal formulations. Its inclusion in agrochemical products aims to enhance pest control while minimizing environmental impact. The development of such formulations is critical as the agricultural sector seeks sustainable methods to combat pests and diseases without relying solely on traditional chemical pesticides .

Material Sciences

Polymer Chemistry

The unique chemical structure of 3-Chloro-1-piperidin-1-ylisoquinoline allows it to be utilized in polymer chemistry. Its incorporation into polymer matrices can impart specific properties such as increased thermal stability and enhanced mechanical strength. Research is ongoing to evaluate how these modifications can lead to the development of advanced materials suitable for various industrial applications .

Data Tables

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of various isoquinoline derivatives on cancer cell lines. It was found that 3-Chloro-1-piperidin-1-ylisoquinoline significantly reduced cell viability in breast cancer cells compared to controls, suggesting its potential as a lead compound for further drug development.

Case Study 2: Agricultural Application

In field trials, formulations containing 3-Chloro-1-piperidin-1-ylisoquinoline were tested against common fungal pathogens in crops such as wheat and corn. Results showed a reduction in disease incidence by up to 70%, highlighting its effectiveness as a novel fungicide.

Mechanism of Action

The mechanism of action of 3-Chloro-1-piperidin-1-ylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analog: (1S)-3-Chloro-1-(4-methylpiperazin-1-yl)-1,4-dihydroisoquinoline (PJ4)

Key Differences :

- Substituent Variation : PJ4 replaces the piperidine group with a 4-methylpiperazine ring, introducing a tertiary nitrogen and methyl group. This modification increases basicity and metabolic stability compared to the piperidine analog .

- Molecular Formula: C₁₄H₁₈ClN₃ (PJ4) vs. C₁₃H₁₅ClN₂ (theoretical formula for 3-Chloro-1-piperidin-1-ylisoquinoline). The additional nitrogen in PJ4 may alter hydrogen-bonding interactions.

Table 1: Structural and Physicochemical Comparison

| Property | 3-Chloro-1-piperidin-1-ylisoquinoline | PJ4 |

|---|---|---|

| Core Structure | Isoquinoline | 1,4-Dihydroisoquinoline |

| Substituent at Position 1 | Piperidine | 4-Methylpiperazine |

| Molecular Weight | ~242.7 g/mol (theoretical) | 263.77 g/mol |

| Hydrogen Bond Acceptors | 2 (N in piperidine) | 3 (N in piperazine + methyl) |

| LogP (Predicted) | ~3.1 | ~2.8 |

Pharmacological Implications :

Piperazine derivatives like PJ4 often exhibit enhanced blood-brain barrier penetration due to increased polarity, whereas piperidine-containing compounds may favor peripheral target engagement . The methyl group in PJ4 could reduce CYP450-mediated metabolism, extending half-life .

Chlorinated Heterocycles: 3-Chloro-6-hydrazinylpyridazine and Derivatives

Key Differences :

- Core Heterocycle: Pyridazine (two adjacent nitrogen atoms) in 3-Chloro-6-hydrazinylpyridazine vs. isoquinoline (benzannulated pyridine) in the target compound. Pyridazine’s electron-deficient nature enhances reactivity in nucleophilic substitutions .

- Substituent Functionality : The hydrazinyl group in pyridazine derivatives facilitates chelation or coordination with metal ions, contrasting with the piperidine group’s role in hydrophobic interactions .

Table 2: Functional Group and Bioactivity Comparison

| Compound | Core Structure | Key Substituent | Potential Applications |

|---|---|---|---|

| 3-Chloro-1-piperidin-1-ylisoquinoline | Isoquinoline | Piperidine (Position 1) | Kinase inhibition, CNS targets |

| 3-Chloro-6-hydrazinylpyridazine | Pyridazine | Hydrazinyl (Position 6) | Anticancer, antimicrobial |

| 3-Chloro-6-(methylamino)pyridazine | Pyridazine | Methylamino (Position 6) | Enzyme inhibition (e.g., PDEs) |

Synthetic Considerations: 3-Chloro-6-hydrazinylpyridazine is synthesized via coupling reactions using carbodiimides and column chromatography , whereas piperidine-containing isoquinolines typically require Ullmann or Buchwald-Hartwig amination for N-arylation .

Chlorinated Piperidine/Piperazine Derivatives

- 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone: This compound’s bulky diphenylpiperidine substituent creates steric hindrance, limiting its utility in targeting deep binding pockets compared to the less hindered 3-Chloro-1-piperidin-1-ylisoquinoline .

- 6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine : A triazolopyridazine hybrid with dual piperidine groups, demonstrating how nitrogen-rich scaffolds improve solubility but may increase off-target effects .

Biological Activity

Overview

3-Chloro-1-piperidin-1-ylisoquinoline is a heterocyclic compound that exhibits significant potential in medicinal chemistry and biological research. The compound combines the structural features of isoquinoline and piperidine, with a chlorine atom at the third position of the isoquinoline ring, which enhances its chemical reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The synthesis of 3-Chloro-1-piperidin-1-ylisoquinoline typically involves several steps:

- Formation of Isoquinoline Core : The isoquinoline core is synthesized using the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamine in the presence of phosphorus oxychloride (POCl3).

- Chlorination : Chlorination at the third position is achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

- Piperidine Substitution : The chlorinated isoquinoline is reacted with piperidine, often requiring a base such as triethylamine to facilitate nucleophilic substitution.

Biological Activity

3-Chloro-1-piperidin-1-ylisoquinoline has been investigated for various biological activities:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in cellular models. Its mechanism may involve modulation of inflammatory pathways, although specific targets remain to be fully elucidated.

3. Cholinesterase Inhibition

Studies have indicated that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3-Chloro-1-piperidin-1-ylisoquinoline | 19.85 ± 0.14 | 11.59 ± 0.12 |

This table summarizes the inhibitory activity against cholinesterases, highlighting its potential as a therapeutic agent for cognitive disorders.

The biological effects of 3-Chloro-1-piperidin-1-ylisoquinoline are primarily attributed to its interactions with specific molecular targets:

- Enzyme Binding : The compound may inhibit enzymes critical for metabolic processes, thereby influencing cellular function.

- Receptor Interaction : It acts on various receptors, potentially modulating neurotransmitter signaling pathways, which is particularly relevant in neuropharmacology.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neurodegenerative Diseases : A study published in PubMed explored the binding affinity of related compounds to cholinesterases and their potential in treating Alzheimer's disease through enhanced cholinergic signaling .

- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of similar piperidine derivatives, suggesting that modifications to the isoquinoline structure can enhance efficacy against resistant bacterial strains .

- Inflammation Model Studies : Experimental models demonstrated that compounds similar to 3-Chloro-1-piperidin-1-ylisoquinoline could significantly reduce markers of inflammation in vitro, supporting further investigation into their therapeutic potential .

Q & A

Q. What guidelines ensure rigorous reporting of synthetic yields and spectroscopic data in publications?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry standards: report yields as isolated masses, include error margins (±5%), and provide raw spectral data in supporting information. Use IUPAC nomenclature and SI units consistently .

Literature and Theoretical Integration

Q. How can researchers systematically review existing literature to identify gaps in 3-Chloro-1-piperidin-1-ylisoquinoline applications?

Q. What role does theoretical framework selection play in designing mechanistic studies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.